2'-Nitroflavone

Description

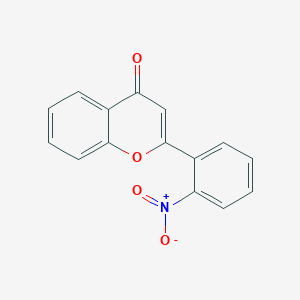

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H9NO4 |

|---|---|

Poids moléculaire |

267.24 g/mol |

Nom IUPAC |

2-(2-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C15H9NO4/c17-13-9-15(20-14-8-4-2-6-11(13)14)10-5-1-3-7-12(10)16(18)19/h1-9H |

Clé InChI |

CLWQBDUHBCAEBV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |

Synonymes |

2'-nitroflavone |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2'-Nitroflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2'-Nitroflavone, a synthetic flavone derivative with demonstrated biological activities. This document outlines the detailed experimental protocols for its preparation, including the initial synthesis of the chalcone intermediate and its subsequent cyclization, as well as purification methods. Quantitative data and characterization details are provided to assist researchers in the replication and validation of these procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Claisen-Schmidt condensation of 2-hydroxyacetophenone and 2-nitrobenzaldehyde to form the intermediate, 2'-hydroxy-2-nitrochalcone. The second step is the oxidative cyclization of this chalcone intermediate to yield the final product, this compound.

Step 1: Synthesis of 2'-Hydroxy-2-nitrochalcone

The Claisen-Schmidt condensation is a base-catalyzed reaction that forms an α,β-unsaturated ketone from an aldehyde and a ketone. In this synthesis, 2-hydroxyacetophenone reacts with 2-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcone.

Experimental Protocol:

A detailed experimental protocol for the synthesis of the chalcone intermediate is presented below.

| Parameter | Value/Description |

| Reactants | 2-hydroxyacetophenone, 2-nitrobenzaldehyde |

| Reagents | Sodium hydroxide (NaOH), Ethanol (EtOH) |

| Procedure | 1. Dissolve 2-hydroxyacetophenone and 2-nitrobenzaldehyde in ethanol. 2. Add a solution of sodium hydroxide dropwise to the mixture while stirring. 3. Continue stirring at room temperature for the specified reaction time. 4. Monitor the reaction progress using thin-layer chromatography (TLC). 5. Upon completion, pour the reaction mixture into ice-cold water and acidify to precipitate the crude chalcone. 6. Filter the precipitate, wash with water, and dry. |

| Reaction Time | Typically several hours, monitor by TLC |

| Temperature | Room Temperature |

Step 2: Oxidative Cyclization to this compound

The synthesized 2'-hydroxy-2-nitrochalcone is then cyclized to form the flavone ring system. A common and effective method for this transformation is the use of a dimethyl sulfoxide (DMSO) and iodine (I₂) system, which acts as an oxidizing agent to facilitate the ring closure.[1]

Experimental Protocol:

The following table details the experimental procedure for the cyclization of the chalcone to this compound.

| Parameter | Value/Description |

| Reactant | 2'-hydroxy-2-nitrochalcone |

| Reagents | Dimethyl sulfoxide (DMSO), Iodine (I₂) |

| Procedure | 1. Dissolve the 2'-hydroxy-2-nitrochalcone in DMSO. 2. Add a catalytic amount of iodine to the solution. 3. Heat the reaction mixture at an elevated temperature for several hours.[1] 4. Monitor the reaction by TLC. 5. After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude this compound. 6. The excess iodine can be removed by washing with a sodium thiosulfate solution.[1] 7. Filter the solid, wash with water, and dry. |

| Reaction Time | 2-6 hours[1] |

| Temperature | 110°C[1] |

Purification of this compound

Purification of the crude this compound is essential to obtain a high-purity product suitable for research and drug development applications. Recrystallization is a widely used and effective technique for this purpose.

Recrystallization Protocol

The choice of solvent is critical for successful recrystallization. Ethanol has been reported as a suitable solvent for the recrystallization of flavone derivatives.[1]

Experimental Protocol:

| Parameter | Value/Description |

| Solvent | Dilute Ethanol[1] |

| Procedure | 1. Dissolve the crude this compound in a minimum amount of hot ethanol. 2. If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly. 3. Filter the hot solution to remove any insoluble impurities and charcoal. 4. Allow the filtrate to cool slowly to room temperature to induce crystallization. 5. Further cooling in an ice bath can maximize the yield of crystals. 6. Collect the purified crystals by vacuum filtration. 7. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. 8. Dry the purified this compound crystals. |

| Expected Outcome | Crystalline solid |

Quantitative Data and Characterization

The following table summarizes the expected quantitative data and key characterization parameters for synthesized this compound.

| Parameter | Value/Description |

| Molecular Formula | C₁₅H₉NO₄ |

| Molecular Weight | 267.24 g/mol |

| Yield | The yield of flavone synthesis can range from 58% to 85%.[1] |

| Melting Point | To be determined experimentally and compared with literature values. |

| Appearance | Crystalline solid |

| Spectroscopic Data | IR (KBr) cm⁻¹: Characteristic peaks for C=O (around 1640-1650 cm⁻¹), C=C, and NO₂ functional groups.[1] ¹H NMR (DMSO-d₆), δ (ppm): Signals corresponding to the aromatic protons and the proton on the pyrone ring.[1] Mass Spectrometry: Molecular ion peak corresponding to the molecular weight.[1] |

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

References

Unraveling the Anti-Cancer Mechanism of 2'-Nitroflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2'-Nitroflavone, a synthetic derivative of the flavonoid family, has emerged as a promising candidate in cancer research, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and cell cycle arrest. This dual action halts the uncontrolled proliferation of cancer cells and leads to their elimination. The apoptotic process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of a cascade of caspase enzymes.

Cytotoxicity Across Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| HL-60 | Acute Promyelocytic Leukemia | 15.6 |

| U937 | Histiocytic Lymphoma | 21.3 |

| K562 | Chronic Myelogenous Leukemia | 25.4 |

Data extracted from studies on the cytotoxic activity of this compound.

Signaling Pathways Modulated by this compound

The cellular effects of this compound are orchestrated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound differentially modulates the three main branches of the MAPK signaling pathway in cancer cells.[1] Specifically, it leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are generally associated with stress responses and apoptosis.[2][3] Conversely, it inhibits the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a pathway often linked to cell proliferation and survival.[2][4]

Signaling Pathway Diagram: MAPK Modulation by this compound

Caption: Modulation of MAPK signaling pathways by this compound.

Apoptotic Pathways

This compound triggers apoptosis through a two-pronged approach, engaging both the extrinsic and intrinsic pathways.

Extrinsic Pathway: This pathway is initiated by the upregulation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5.[2][3][4] This ligand-receptor interaction leads to the activation of the initiator caspase-8.[2][5]

Intrinsic Pathway: The intrinsic pathway is characterized by the increased expression of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol.[2][3][4][5] This release is a critical step that leads to the activation of the initiator caspase-9.[2][5]

Both pathways converge on the activation of the executioner caspase-3, which is responsible for the cleavage of various cellular substrates, ultimately leading to cell death.[2][5]

Signaling Pathway Diagram: Apoptosis Induction by this compound

Caption: Induction of apoptosis by this compound via extrinsic and intrinsic pathways.

Cell Cycle Regulation

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[2][5] This cell cycle arrest prevents cancer cells from dividing and proliferating.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow Diagram: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HL-60, U937, K562) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in the signaling pathways affected by this compound.

Workflow Diagram: Western Blot

Caption: General workflow for Western blot analysis.

Detailed Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions are typically used:

-

Phospho-JNK, Phospho-p38, Phospho-ERK1/2, JNK, p38, ERK1/2 (1:1000 dilution)

-

Bax, Bcl-2, TRAIL, DR5 (1:1000 dilution)

-

β-actin (1:5000 dilution, as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.

Workflow Diagram: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

-

Cell Treatment: Treat cells with this compound (e.g., 20 µM) for various time points (e.g., 24, 48 hours).

-

Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the propidium iodide.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.

Detailed Protocol:

-

Cell Lysis: Treat cells with this compound and then lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase being measured (e.g., DEVD for caspase-3).

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to a control group.

Conclusion

This compound demonstrates a multi-faceted anti-cancer mechanism of action centered on the induction of apoptosis and cell cycle arrest. Its ability to modulate critical signaling pathways, particularly the MAPK cascade, and to activate both intrinsic and extrinsic apoptotic pathways, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-neoplastic properties of this promising compound. Further research, including in vivo studies and the exploration of its efficacy in a broader range of cancer types, is warranted to fully elucidate its therapeutic potential.

References

- 1. scribd.com [scribd.com]

- 2. This compound induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2?-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. This compound induces cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activity of 2'-Nitroflavone: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the anticancer properties of 2'-Nitroflavone, detailing its mechanism of action, cellular effects, and the experimental methodologies used in its evaluation.

Introduction

This compound, a synthetic derivative of the flavonoid family, has emerged as a compound of significant interest in oncological research. Flavonoids, naturally occurring polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. The introduction of a nitro group at the 2' position of the flavone backbone has been shown to enhance its cytotoxic and pro-apoptotic activities in various cancer cell lines, making it a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its anticancer properties, the signaling pathways it modulates, and the experimental protocols used to elucidate its effects.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated potent antiproliferative and cytotoxic effects across a range of hematological and solid tumor cell lines. Its efficacy is particularly pronounced in leukemia cells.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The compound exhibits selective cytotoxicity towards cancer cells while having a minimal effect on non-neoplastic cells.[1]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 1 ± 0.5 | [1][2] |

| NFS-60 | Myelogenous Leukemia (murine) | ~ 8 | [1][2] |

| LB02 | T-cell Leukemia (murine) | ~ 8 | [1][2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Healthy Donor | Not significantly affected up to 80 µM | [1] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Cell Cycle Arrest

Treatment with this compound leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[3][4][5] This prevents the cells from proceeding to mitosis and subsequent proliferation.

Apoptotic Pathways

This compound triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This dual-pronged attack ensures efficient elimination of cancer cells.

Key Events in this compound-Induced Apoptosis:

-

Death Receptor Pathway:

-

Mitochondrial Pathway:

-

Common Pathway:

Modulation of MAPK Signaling Pathways

In addition to inducing apoptosis, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and survival.

In HL-60 leukemia cells, this compound has been shown to:

-

Activate the p38 and c-Jun NH2-terminal kinase (JNK) pathways.[3][4]

-

Decrease the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2.[3][4]

Pharmacological inhibition studies have revealed that the activation of JNK and the inhibition of ERK1/2 are both involved in the apoptotic response induced by this compound.[3][4]

Experimental Protocols

A systematic workflow is employed to evaluate the biological activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human and murine cancer cell lines (e.g., HL-60, NFS-60, LB02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

-

Treatment: Cells are seeded in culture plates and treated with various concentrations of this compound for specific time periods.

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

-

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

-

Procedure:

-

Plate cells in a 96-well plate and treat with this compound.

-

After the incubation period, add the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Procedure:

-

Treat cells with this compound.

-

Harvest and fix the cells in ethanol.

-

Treat with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the cell population using a flow cytometer.

-

Apoptosis Assays

-

Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

DNA Laddering: This technique visualizes the characteristic fragmentation of DNA into oligonucleosomal-sized fragments that occurs during apoptosis.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and MAPK signaling.

-

Procedure:

-

Lyse the treated cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., caspases, Bax, p-JNK, p-ERK).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis and modulation of key signaling pathways. Its selective cytotoxicity towards cancer cells further enhances its therapeutic promise. Future research should focus on in vivo studies to evaluate its efficacy and safety in animal models. Furthermore, structure-activity relationship studies could lead to the development of more potent and specific derivatives of this compound. The detailed understanding of its mechanism of action provides a solid foundation for its continued investigation as a novel therapeutic strategy in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2?-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]

- 5. 2´-nitroflavone induces apoptosis and modulates MAPK pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]

In Vitro Cytotoxicity of 2'-Nitroflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of 2'-Nitroflavone, a synthetic nitroderivative of the flavone family. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the known signaling pathways involved in its mechanism of action. This information is intended to support further research and development of this compound as a potential anti-cancer agent.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic and antiproliferative activity against a panel of cancer cell lines, with a noted selectivity for tumor cells over non-neoplastic cells. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several hematological cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 1 ± 0.5 | MTS | [1] |

| NFS-60 | Myelogenous Leukemia (murine) | ~ 8 | MTS | [1] |

| LB02 | T-cell Leukemia (murine) | ~ 8 | MTS | [1] |

| LM3 | Mammary Adenocarcinoma (murine) | Not explicitly stated; effects observed at 20 µM | N/A | [2] |

| PBMC | Peripheral Blood Mononuclear Cells (non-neoplastic) | > 80 | MTS | [1] |

Note: While a specific IC50 value for the LM3 cell line was not provided in the primary literature, significant pro-apoptotic effects were observed at a concentration of 20 µM.[2]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This has been observed in both hematological and breast cancer cell lines and is characterized by a series of morphological and biochemical events.

Cellular and Morphological Changes

Treatment with this compound leads to classic hallmarks of apoptosis, including:

-

Cell Cycle Arrest: Arrest of the cell cycle at the G2/M phase.[3][4]

-

Increased Sub-G1 Cell Population: An increase in the fraction of cells in the sub-G1 phase of the cell cycle, indicative of DNA fragmentation.[3][4]

-

DNA Laddering: The cleavage of DNA into characteristic fragments, creating a "ladder" pattern on agarose gel electrophoresis.[2]

-

Chromatin Condensation: The condensation of chromatin within the nucleus.[3][4]

-

Phosphatidylserine Exposure: The externalization of phosphatidylserine on the outer leaflet of the plasma membrane, detectable by Annexin V staining.[3][4]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. These pathways converge on the activation of executioner caspases, which are responsible for the dismantling of the cell.

Diagram 1: Signaling Pathways of this compound-Induced Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to the classical apoptosis pathways, this compound has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are key regulators of cell proliferation, differentiation, and apoptosis. In HL-60 leukemia cells, this compound treatment leads to:

-

Activation of p38 and JNK pathways: These pathways are often associated with stress responses and can promote apoptosis.[3]

-

Decreased phosphorylation of ERK1/2: The ERK pathway is typically involved in cell survival and proliferation, so its inhibition can contribute to the cytotoxic effects of this compound.[3]

Diagram 2: Modulation of MAPK Pathways by this compound

Caption: this compound's influence on MAPK signaling pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the in vitro cytotoxicity of this compound.

Cell Culture

-

Hematological Cancer Cell Lines (e.g., HL-60): Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Murine Mammary Adenocarcinoma Cells (LM3): These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained under the same conditions as the hematological cell lines.

Cytotoxicity and Cell Viability Assays

Diagram 3: General Workflow for In Vitro Cytotoxicity Testing

Caption: Standard workflow for assessing in vitro cytotoxicity.

The MTS assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Detection Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

This assay visualizes the characteristic cleavage of DNA during apoptosis.

-

Cell Treatment and Lysis: Treat cells with this compound, harvest them, and lyse the cells to release the DNA.

-

DNA Extraction: Extract the DNA using a phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation in situ.

-

Sample Preparation: Prepare tissue sections or cultured cells on slides.

-

Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the samples with a mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP).

-

Detection: Detect the incorporated labeled dUTP using a fluorescently labeled antibody or a colorimetric reaction.

-

Microscopy: Visualize the stained cells under a microscope. TUNEL-positive cells indicate DNA fragmentation.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins involved in the signaling pathways.

-

Protein Extraction: Treat cells with this compound, harvest them, and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Caspase-3, p-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available in vitro data strongly suggest that this compound is a potent cytotoxic agent against various cancer cell lines, with a clear mechanism of action involving the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of MAPK signaling. Its selectivity for cancer cells over non-neoplastic cells further highlights its potential as a therapeutic candidate. This technical guide provides a comprehensive foundation for researchers and drug development professionals to design and interpret further studies aimed at elucidating the full therapeutic potential of this compound.

References

- 1. Medicina - Mechanism of 2´-nitroflavone and safingol antitumor synergistic combination in mammary cancer cells - CONICET [bicyt.conicet.gov.ar]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In vitro induction of apoptosis and in vivo effects of a flavone nitroderivative in murine mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2'-Nitroflavone: A Potential Therapeutic Agent for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2'-Nitroflavone, a synthetic derivative of the flavone backbone, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent. It details its mechanism of action, summarizes key quantitative data, and outlines relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.[1][2][3] Its cytotoxic activity has been observed in various cancer cell lines, with a notable selectivity for neoplastic cells over non-neoplastic ones.[4]

Induction of Apoptosis

This compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways.[1][2]

-

Extrinsic Pathway: The compound upregulates the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5. This ligand-receptor interaction initiates the downstream signaling cascade.[1][2]

-

Intrinsic Pathway: this compound increases the expression of the pro-apoptotic protein Bax and induces the release of cytochrome C from the mitochondria into the cytosol.[1][2]

Both pathways converge on the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as chromatin condensation and DNA fragmentation.[1][2][4]

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell growth and survival, are significantly modulated by this compound in cancer cells.[1][2]

-

Activation of p38 and JNK: The compound activates the p38 and c-Jun NH(2)-terminal kinase (JNK) pathways. The activation of the JNK pathway appears to be essential for the pro-apoptotic effects of this compound, as its inhibition reduces the compound's growth-inhibitory and apoptotic activity.[1][2]

-

Inhibition of ERK1/2: Conversely, this compound significantly decreases the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2. Inhibition of the ERK1/2 pathway enhances the apoptotic response induced by the compound.[1][2]

This dual action on the MAPK pathways—activating pro-apoptotic signals while inhibiting pro-survival signals—contributes significantly to the anti-cancer efficacy of this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to arrest the cell cycle at the G2/M phase in human leukemia cells.[1][2] This prevents cancer cells from proceeding through mitosis and further proliferation.

Quantitative Data

The cytotoxic and anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 1 ± 0.5 | [4] |

| NFS-60 | Myelogenous Leukemia (murine) | ~ 8 | [4] |

| LB02 | T-cell Leukemia (murine) | ~ 8 | [4] |

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Induced by this compound

The following diagram illustrates the key molecular events in the apoptotic pathway initiated by this compound.

MAPK Signaling Pathway Modulation by this compound

This diagram depicts how this compound modulates the MAPK signaling pathways in cancer cells.

References

- 1. This compound induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2´-nitroflavone induces apoptosis and modulates MAPK pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]

- 3. 2´-nitroflavone induces apoptosis and modulates MAPK pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

Unveiling the Double-Edged Sword: A Technical Guide to the Tumor-Selective Action of 2'-Nitroflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the selective anti-tumor activity of 2'-Nitroflavone, a synthetic flavonoid derivative that has demonstrated significant promise as a cancer therapeutic agent. Its ability to preferentially target and eliminate cancer cells while leaving non-malignant cells largely unharmed positions it as a compelling candidate for further investigation and development. This document provides a comprehensive overview of the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and a visual representation of the key signaling pathways it modulates.

Data Presentation: Quantifying the Selectivity of this compound

The selective cytotoxicity of this compound has been evaluated across various cancer cell lines, with a notable lack of toxicity towards normal, non-cancerous cells. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 1 ± 0.5 | [1] |

| NFS-60 | Murine Myelogenous Leukemia | ~8 | [1] |

| LB02 | Murine T-cell Leukemia | ~8 | [1] |

| LM3 | Murine Mammary Adenocarcinoma | Not specified, but demonstrated in vitro and in vivo efficacy | [2] |

| HeLa | Human Cervical Adenocarcinoma | Not specified, but induced apoptosis and cell cycle arrest | [3] |

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

A critical aspect of a viable anticancer agent is its safety profile concerning healthy tissues. This compound has shown a remarkable degree of selectivity, as evidenced by its minimal impact on non-neoplastic cells.

| Cell Line | Cell Type | Effect | Concentration (µM) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Healthy Human Blood Cells | Growth not significantly affected | Up to 80 | [1] |

| Epithelial cells | Normal Murine Mammary Gland | Proliferation not affected | Not specified | [4][5] |

| Fibroblastic cells | Normal Mouse Embryo | Proliferation not affected | Not specified | [4][5] |

Table 2: Effect of this compound on Non-Malignant Cells

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle.[6][7] Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[6][7][8]

Following cell cycle arrest, this compound triggers apoptosis through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[6][7] This is characterized by a cascade of molecular events including:

-

DNA Fragmentation and Chromatin Condensation: Hallmarks of apoptosis observed in treated cancer cells.[6][7]

-

Caspase Activation: Activation of key executioner enzymes of apoptosis, namely caspase-3, caspase-8, and caspase-9.[3][6][7]

-

Modulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins such as Bax, Fas, and Fas-L, and the release of cytochrome C from the mitochondria.[2][3][6][7] It has also been shown to decrease the expression of the anti-apoptotic protein Bcl-XL.[3]

-

Upregulation of the Extrinsic Pathway: Increased expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5.[6][7][8]

Signaling Pathways Modulated by this compound

The apoptotic response induced by this compound is intricately linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[6][7] Specifically, this compound has been shown to:

-

Activate p38 and JNK: Stress-activated protein kinases that are activated in response to cellular stress and can promote apoptosis.[6][7]

-

Decrease Phosphorylation of ERK1/2: The extracellular signal-regulated kinases 1 and 2 are typically involved in cell survival and proliferation, and their inhibition contributes to the anti-tumor effect.[6][7]

The interplay between these signaling molecules ultimately tips the balance in favor of apoptosis in cancer cells.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating the effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro induction of apoptosis and in vivo effects of a flavone nitroderivative in murine mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of some natural flavonoids and synthetic derivatives on various human and murine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of some natural flavonoids and synthetic derivatives on various human and murine cancer cell lines. (2006) | Mariano Cardenas | 255 Citations [scispace.com]

- 6. This compound induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2?-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to 2'-Nitroflavone Derivatives and Their Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found ubiquitously in plants, have long been recognized for their diverse pharmacological properties. Among the vast array of synthetic flavonoid derivatives, 2'-nitroflavone and its related compounds have emerged as a promising scaffold in drug discovery. The introduction of a nitro group at the 2'-position of the flavone backbone confers unique physicochemical properties that translate into a spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological effects, and mechanisms of action of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction, a fundamental method in flavonoid chemistry. This process involves the reaction of a substituted 2'-hydroxyacetophenone with a 2-nitrobenzaldehyde in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2'-Hydroxyacetophenone

-

2-Nitrobenzaldehyde

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and 2-nitrobenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a solution of aqueous potassium hydroxide (3 equivalents) dropwise to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

The precipitated solid, the chalcone intermediate, is collected by filtration, washed with cold water, and dried.

-

-

Cyclization to Flavone:

-

Dissolve the dried chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at 100-120 °C for 2-4 hours, again monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

The crude this compound precipitates out and is collected by filtration.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Effects of this compound Derivatives

Anticancer Activity

The most extensively studied biological effect of this compound is its potent anticancer activity against various cancer cell lines, particularly those of hematological and cervical origin.

Mechanism of Action:

This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: this compound triggers programmed cell death via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic Pathway: It promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c into the cytosol.[2] This, in turn, activates the caspase cascade, culminating in the activation of the executioner caspase-3.[1][2]

-

Extrinsic Pathway: this compound upregulates the expression of death receptors such as Fas (CD95) and its ligand (FasL), as well as TRAIL and its receptor DR5.[1][2] This engagement of death receptors leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to further amplify the mitochondrial apoptotic pathway.[1][2]

-

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase or the S phase, depending on the cancer cell line.[1][2] This prevents the cancer cells from progressing through the cell cycle and proliferating.

-

Modulation of MAPK Signaling: The anticancer activity of this compound is also linked to its ability to modulate the mitogen-activated protein kinase (MAPK) signaling pathways. It has been observed to activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway in leukemia cells.[1]

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | HL-60 | Promyelocytic Leukemia | ~20 |

| U937 | Histiocytic Lymphoma | Data not available | |

| K562 | Chronic Myelogenous Leukemia | Data not available | |

| Jurkat | T-cell Leukemia | Data not available | |

| HeLa | Cervical Cancer | Data not available | |

| Methyl-Nitroflavone Derivatives | RAW 264.7 | Murine Macrophage | Not directly cytotoxic at anti-inflammatory concentrations |

Note: Comprehensive IC50 data for a series of this compound derivatives across multiple cell lines is an area requiring further published research.

Anti-inflammatory Activity

While less explored than its anticancer properties, some derivatives of this compound have demonstrated anti-inflammatory potential. For instance, a study on 6-methyl-8-nitroflavone showed its ability to modulate inflammatory responses in murine macrophage cells (RAW 264.7).

Mechanism of Action:

The anti-inflammatory effects of nitroflavone derivatives are associated with the inhibition of key inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Certain methyl-nitroflavone derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[3]

-

Modulation of Pro-inflammatory Cytokines: These compounds can also influence the production of pro-inflammatory cytokines, although the effects can be complex and concentration-dependent.[3]

Quantitative Data: Anti-inflammatory Effects of a Methyl-Nitroflavone Derivative

| Compound | Cell Line | Parameter | Effect |

| 6-methyl-8-nitroflavone | RAW 264.7 | NO Production | Inhibition |

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Modulation |

Neuroprotective Effects

The neuroprotective potential of this compound derivatives is a nascent area of research. While flavonoids, in general, are known to possess neuroprotective properties, specific data for this compound are limited. Studies on other flavones, however, suggest potential mechanisms that could be relevant.

Potential Mechanisms of Action:

Based on the broader flavonoid literature, potential neuroprotective mechanisms of this compound derivatives could include:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.

-

Modulation of Signaling Pathways: Interaction with signaling cascades involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

-

Anti-inflammatory Effects in the Central Nervous System: Inhibition of neuroinflammation, a key component of many neurodegenerative diseases.

Further research is needed to specifically evaluate the neuroprotective effects of this compound and its derivatives in relevant neuronal cell models, such as the SH-SY5Y neuroblastoma cell line.[4][5]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the formazan product at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Treat cells with the this compound derivative for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[3][6][7]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Procedure:

-

Treat cells with the this compound derivative for the specified duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[8][9]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blot Analysis of MAPK Signaling

Principle: Western blotting is used to detect specific proteins in a complex mixture. This protocol focuses on detecting the phosphorylated (activated) forms of key MAPK proteins, such as JNK, ERK, and p38.

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK, anti-phospho-ERK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

Add a chemiluminescent HRP substrate and detect the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

References

- 1. This compound induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

2'-Nitroflavone CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Nitroflavone, a synthetic flavonoid derivative with demonstrated anti-cancer properties. This document covers its chemical identity, sourcing information, biological activity with quantitative data, detailed experimental protocols for its study, and the signaling pathways through which it exerts its effects.

Chemical Identity and Supplier Information

This compound is a synthetic derivative of the flavone backbone, characterized by a nitro group at the 2' position of the B-ring.

-

Systematic Name: 2-(2-nitrophenyl)-4H-chromen-4-one

-

Molecular Formula: C₁₅H₉NO₄[1]

-

CAS Number: 53277-26-2

Supplier Information

This compound is available from various chemical suppliers that specialize in research chemicals, fine chemicals, and building blocks for organic synthesis. Researchers can source this compound from companies such as:

-

Specialty chemical synthesis companies.

-

Suppliers of flavonoid and polyphenol libraries.

-

General research chemical catalogs.

It is recommended to inquire with suppliers who offer custom synthesis or a broad portfolio of aromatic and heterocyclic compounds.

Quantitative Biological Activity

This compound has been shown to exhibit potent and selective cytotoxic activity against various cancer cell lines, with significantly lower impact on non-neoplastic cells. The half-maximal inhibitory concentration (IC₅₀) values from key studies are summarized below.

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Human Cell Lines | |||

| HL-60 | Acute Promyelocytic Leukemia | 1 ± 0.5 | [Cárdenas et al., 2012] |

| Murine Cell Lines | |||

| NFS-60 | Myelogenous Leukemia | ~ 8 | [Cárdenas et al., 2012] |

| LB02 | T-cell Leukemia | ~ 8 | [Cárdenas et al., 2012] |

| Control | |||

| Peripheral Blood Mononuclear Cells (PBMCs) | Healthy Donor Cells | > 80 | [Cárdenas et al., 2012] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments used to characterize its biological activity.

Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process: the Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an oxidative cyclization to yield the flavone.[2][3]

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one (2'-Hydroxy-2-nitrochalcone)

This step involves a base-catalyzed Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a 2-nitrobenzaldehyde.[4][5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: While stirring at room temperature, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 5-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

-

Precipitation and Filtration: The chalcone product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Step 2: Oxidative Cyclization to this compound

The synthesized chalcone is then cyclized to form the flavone ring.[2][7]

-

Reaction Setup: Dissolve the purified 2'-Hydroxy-2-nitrochalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Oxidizing Agent: Add a catalytic amount of iodine (I₂).

-

Reaction Conditions: Heat the reaction mixture and stir. The reaction is typically refluxed until completion, as monitored by TLC.

-

Workup: After cooling, the reaction mixture is worked up to isolate the flavone product.

-

Purification: The crude this compound is purified by column chromatography or recrystallization to obtain the final product.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat cells with this compound at a specific concentration (e.g., its IC₅₀ value) for various time points (e.g., 8, 16, 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Apoptosis Detection by Annexin V Staining

This assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression and activation of key proteins in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, -8, -9, Bax, TRAIL, DR5, p-JNK, p-ERK, p-p38, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities relative to the loading control.

References

- 1. This compound | C15H9NO4 | CID 775978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. scispace.com [scispace.com]

- 5. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]

- 6. Synthesis and Biological Evaluation of Newly Synthesized Flavones : Oriental Journal of Chemistry [orientjchem.org]

- 7. chemijournal.com [chemijournal.com]

2'-Nitroflavone: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, and they have garnered significant attention in the scientific community for their wide array of biological activities. Among the synthetic derivatives, 2'-Nitroflavone (2'-NF) has emerged as a compound of interest, particularly for its potent and selective anticancer properties. This technical guide provides an in-depth review of the existing research literature on this compound, with a primary focus on its anticancer effects, mechanism of action, and the experimental methodologies used to elucidate its therapeutic potential. While the bulk of the research has concentrated on its oncological applications, we will also touch upon the potential for neuroprotective and anti-inflammatory activities based on the broader understanding of the flavonoid class, alongside a discussion on the current gaps in the knowledge regarding its pharmacokinetic profile and clinical development.

Anticancer Activity of this compound

This compound has demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines, with a notable selectivity for malignant cells over healthy ones.

In Vitro Studies

Research has shown that this compound exerts a strong antimitogenic activity in various human and murine adenocarcinoma and leukemia cell lines.[1] A key finding is its high potency in acute promyelocytic leukemia (HL-60) cells, where it exhibits an IC50 of 1±0.5 µM.[1] In murine myelogenous leukemia (NFS-60) and T cell leukemia (LB02) cells, the IC50 is approximately 8 µM.[1] Importantly, this compound shows a favorable selectivity profile, as it does not significantly affect the growth of peripheral blood mononuclear cells (PBMCs) from healthy donors at concentrations up to 80 µM.[1]

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in a murine model of breast cancer. Treatment with this compound at a dose of 0.7 mg/kg resulted in a 38% reduction in tumor volume. The antitumor effect was even more pronounced when this compound was used in combination with the sphingosine kinase 1 (SphK1) inhibitor, safingol. This combination therapy, at doses of 0.7 mg/kg for this compound and 0.5 mg/kg for safingol, led to an approximately 80% reduction in tumor volume. These findings suggest a synergistic interaction that enhances the antitumor activity of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the anticancer activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HL-60 | Acute Promyelocytic Leukemia | IC50 | 1 ± 0.5 µM | [1] |

| NFS-60 | Murine Myelogenous Leukemia | IC50 | ~ 8 µM | [1] |

| LB02 | Murine T Cell Leukemia | IC50 | ~ 8 µM | [1] |

| Healthy PBMCs | Non-cancerous | IC50 | > 80 µM | [1] |

Table 2: In Vivo Anticancer Activity of this compound in a Murine Breast Cancer Model

| Treatment | Dose | Outcome | Reference |

| This compound | 0.7 mg/kg | 38% reduction in tumor volume | |

| This compound + Safingol | 0.7 mg/kg + 0.5 mg/kg | ~80% reduction in tumor volume |

Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Cell Cycle Arrest

Studies in HL-60 leukemia cells have shown that this compound treatment leads to an arrest of the cell cycle in the G2/M phase.[2] This halt in cell cycle progression prevents the cancer cells from dividing and proliferating.

Induction of Apoptosis

This compound induces a robust apoptotic response in cancer cells, which is characterized by an increase in the sub-G1 fraction of cells, DNA ladder fragmentation, and chromatin condensation.[2] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound upregulates the expression of the pro-apoptotic protein Bax and induces the release of cytochrome C from the mitochondria into the cytosol.[2]

-

Extrinsic Pathway: The compound upregulates the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5.[2]

Both pathways converge on the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3.[2]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The pro-apoptotic effects of this compound are also mediated by its influence on the MAPK signaling pathways. In HL-60 cells, this compound activates the p38 and c-Jun NH(2)-terminal kinase (JNK) pathways, while significantly decreasing the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2.[2][3] Pharmacological inhibition and RNA interference studies have confirmed that the activation of JNK and the inhibition of ERK1/2 are critically involved in the apoptotic response induced by this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 48-72 hours.

-

MTS Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, combined with an electron coupling reagent (phenazine ethosulfate), is added to each well.

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with this compound at a specific concentration (e.g., 20 µM) for various time points (e.g., 24, 48 hours). After treatment, both adherent and floating cells are collected.

-

Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound as described for the cell cycle analysis.

-

Staining: The harvested cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, p-JNK, JNK, p-ERK, ERK, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin serving as a loading control.

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Assessment

Caption: Workflow for evaluating the anticancer activity of this compound.

Apoptotic Signaling Pathway Induced by this compound

Caption: Apoptotic signaling cascade initiated by this compound.

MAPK Signaling Pathway Modulation by this compound

Caption: Modulation of MAPK signaling pathways by this compound.

Potential Neuroprotective and Anti-inflammatory Activities